4-Ethyl 2-methyl 5-(acetylamino)-3-methyl-2,4-thiophenedicarboxylate
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Overview
Description
4-Ethyl 2-methyl 5-(acetylamino)-3-methyl-2,4-thiophenedicarboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its complex structure, which includes ethyl, methyl, acetylamino, and carboxylate groups attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl 2-methyl 5-(acetylamino)-3-methyl-2,4-thiophenedicarboxylate typically involves multi-step organic reactions One common method is the acylation of 3-methylthiophene-2,4-dicarboxylate with acetyl chloride in the presence of a base such as pyridine
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and solvents used in these processes are chosen to optimize the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl 2-methyl 5-(acetylamino)-3-methyl-2,4-thiophenedicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino group, where nucleophiles such as amines or alcohols replace the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
4-Ethyl 2-methyl 5-(acetylamino)-3-methyl-2,4-thiophenedicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethyl 2-methyl 5-(acetylamino)-3-methyl-2,4-thiophenedicarboxylate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl 2-methylthiophene-2,4-dicarboxylate: Lacks the acetylamino group, resulting in different chemical properties and reactivity.
5-Acetylamino-3-methylthiophene-2,4-dicarboxylate: Lacks the ethyl group, affecting its steric and electronic properties.
3-Methylthiophene-2,4-dicarboxylate: A simpler structure without the ethyl and acetylamino groups.
Uniqueness
4-Ethyl 2-methyl 5-(acetylamino)-3-methyl-2,4-thiophenedicarboxylate is unique due to the presence of both ethyl and acetylamino groups, which confer distinct steric and electronic properties. These features make it a versatile compound in various chemical reactions and applications.
Properties
Molecular Formula |
C12H15NO5S |
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Molecular Weight |
285.32g/mol |
IUPAC Name |
4-O-ethyl 2-O-methyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C12H15NO5S/c1-5-18-11(15)8-6(2)9(12(16)17-4)19-10(8)13-7(3)14/h5H2,1-4H3,(H,13,14) |
InChI Key |
APDBAYSZFWTFPP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)C |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)C |
Origin of Product |
United States |
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